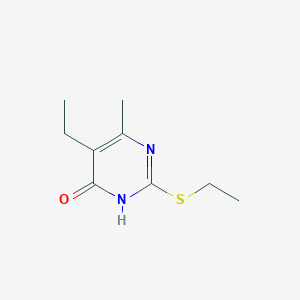
5-ethyl-2-(ethylthio)-6-methyl-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-2-(ethylthio)-6-methyl-4-pyrimidinol (EEMP) is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. EEMP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in various research fields.
Mecanismo De Acción
The exact mechanism of action of 5-ethyl-2-(ethylthio)-6-methyl-4-pyrimidinol is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and replication of various viruses, including HIV and hepatitis B virus. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-ethyl-2-(ethylthio)-6-methyl-4-pyrimidinol in lab experiments is its wide range of applications. It has been found to have potential uses in drug discovery, cancer research, and neurodegenerative disease research. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
One of the main limitations of using this compound in lab experiments is its potential toxicity. While this compound has been found to have anticancer and antiviral properties, it can also be toxic to normal cells. Additionally, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for research on 5-ethyl-2-(ethylthio)-6-methyl-4-pyrimidinol. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Additionally, further research is needed to understand the mechanism of action of this compound and its potential uses in the treatment of neurodegenerative diseases. Finally, more studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
5-ethyl-2-(ethylthio)-6-methyl-4-pyrimidinol can be synthesized through a multistep process starting from 2-chloro-4,6-dimethylpyrimidine. The synthesis involves the use of various reagents and catalysts, including sodium ethoxide, ethanethiol, and sodium borohydride. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
5-ethyl-2-(ethylthio)-6-methyl-4-pyrimidinol has been widely used in scientific research for its potential applications in various fields. It has been found to have anticancer, antiviral, and antibacterial properties, making it a valuable tool in drug discovery. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
5-ethyl-2-ethylsulfanyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-4-7-6(3)10-9(13-5-2)11-8(7)12/h4-5H2,1-3H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIYQCOEXYRPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B6022855.png)
![1-(4-bromophenyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6022865.png)
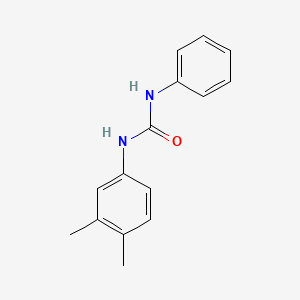


amino]methyl}phenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6022886.png)
![2-[(2-ethyl-5-pyrimidinyl)methyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6022900.png)
![5-ethyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B6022906.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6022910.png)
![N-(3,5-dimethylphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6022920.png)
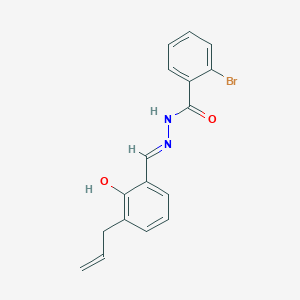
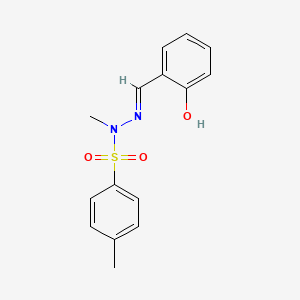
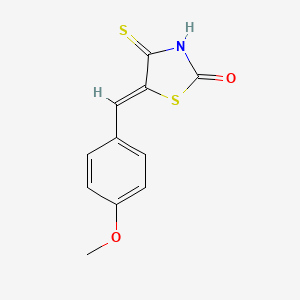
![1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6022960.png)